Succinimide, monooxime
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Overview
Description
Succinimide, monooxime is an organic compound that belongs to the class of imides. It is a derivative of succinimide, where one of the carbonyl groups is replaced by an oxime group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinimide, monooxime can be synthesized through the reaction of succinic anhydride with hydroxylamine. The reaction typically involves the following steps:
Formation of Succinimide: Succinic anhydride reacts with ammonia or an amine to form succinimide.
Oximation: The succinimide is then treated with hydroxylamine to replace one of the carbonyl groups with an oxime group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Chemical Reactions Analysis
Types of Reactions
Succinimide, monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Hydroxylamine, hydrazine, and other nucleophiles can be used for substitution reactions.
Major Products
Nitroso Compounds: Formed through oxidation.
Amines: Produced via reduction.
Substituted Imides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Succinimide, monooxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticonvulsant and in the development of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of succinimide, monooxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Succinimide: The parent compound, used in various industrial and pharmaceutical applications.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and protein labeling.
N-Bromosuccinimide: Widely used as a brominating agent in organic synthesis.
Uniqueness
Succinimide, monooxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other succinimides may not be as effective.
Properties
CAS No. |
6158-14-1 |
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Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(5E)-5-hydroxyiminopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |
InChI Key |
JGBHARRDIYSHKE-UHFFFAOYSA-N |
Isomeric SMILES |
C\1CC(=O)N/C1=N/O |
Canonical SMILES |
C1CC(=O)NC1=NO |
Origin of Product |
United States |
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